Triacetylganciclovir
Overview
Description
Triacetylganciclovir is a derivative of ganciclovir, a potent antiviral agent used primarily to treat cytomegalovirus infectionsIt is characterized by its high molecular weight of 381.35 g/mol and is often used in research settings due to its enhanced stability and bioavailability compared to ganciclovir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triacetylganciclovir involves several steps:
Condensation Reaction: Diacetyl guanine, a triacetyl ganciclovir N7 isomer, and a ganciclovir side chain are mixed with a solvent and a catalyst. The mixture is heated to induce a condensation reaction.
Vacuum Concentration: The product is subjected to vacuum concentration to remove the solvent.
Refluxing and Crystallization: A second solvent is added, and the mixture is heated, refluxed, and then slowly cooled to crystallize the this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity (≥99%) and involves additional steps for purification and quality control to meet industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
Triacetylganciclovir has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of acetylated nucleosides.
Biology: Investigated for its potential antiviral properties and its effects on viral DNA synthesis.
Medicine: Explored as a prodrug for ganciclovir, offering improved bioavailability and stability.
Industry: Utilized in the development of antiviral drugs and in the synthesis of related compounds
Mechanism of Action
Triacetylganciclovir exerts its effects by being converted into ganciclovir within the body. Ganciclovir is then phosphorylated by viral kinases to form ganciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents the replication of viral DNA, effectively halting the spread of the virus .
Comparison with Similar Compounds
Ganciclovir: The parent compound, used to treat cytomegalovirus infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Acyclovir: Another antiviral agent used to treat herpes simplex virus infections.
Uniqueness: Triacetylganciclovir is unique due to its enhanced stability and bioavailability compared to ganciclovir. Its acetylated form allows for better absorption and prolonged activity in the body, making it a valuable compound in antiviral research and therapy .
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436089 | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-14-4 | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86357-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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